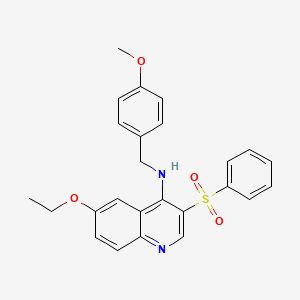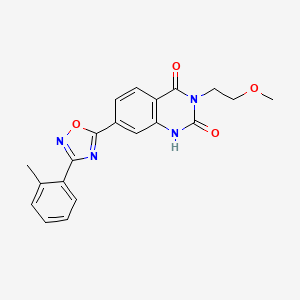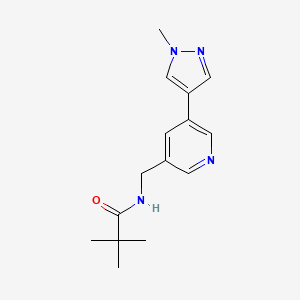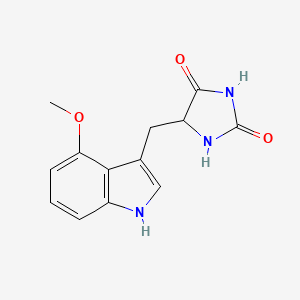
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine, also known as MBTOA, is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. MBTOA belongs to the class of benzothiazole derivatives, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Scientific Research Applications
Anticancer Properties
Research into the structure and function of benzothiazole and oxadiazole derivatives has highlighted their potential in anticancer therapy. Studies have synthesized various derivatives, showing good to moderate activity against human cancer cell lines such as MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast) using the MTT assay, with etoposide serving as a standard reference. This indicates the potential of such compounds in the development of new anticancer drugs (Yakantham, Sreenivasulu, & Raju, 2019).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives, including those with a thiadiazole amide moiety, have shown significant nematocidal activities against Bursaphelenchus xylophilus. This suggests a promising avenue for the development of new nematicides, with certain compounds demonstrating better efficacy than commercial agents like Tioxazafen, highlighting the potential for agricultural applications (Liu, Wang, Zhou, & Gan, 2022).
Antimicrobial and Antifungal Effects
The synthesis of various 1,3,4-triazole and thiadiazole derivatives has been explored for their antimicrobial and antifungal properties. Some compounds have shown good or moderate activities against test microorganisms, indicating their potential as antimicrobial and antifungal agents. This research contributes to the search for new therapeutic agents in treating infections caused by resistant strains of bacteria and fungi (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Neuroprotective and Anticonvulsant Effects
Research into N-(substituted benzothiazol-2-yl)amides has revealed their potential as anticonvulsant and neuroprotective agents. Specific derivatives have shown promising results in lowering harmful biochemical markers, suggesting a role in the management of neurological disorders and highlighting their potential for further development into therapeutic agents (Hassan, Khan, & Amir, 2012).
Amyloid β-Targeted Compounds for Alzheimer’s Disease
The synthesis of benzothiazol-based 1,3,4-oxadiazole derivatives has been evaluated for their neuroprotective effects against Aβ25–35-induced toxicity, showing promising results. This indicates their potential as targeted compounds for the treatment of Alzheimer’s disease, offering hope for developing new therapeutic strategies (Mei, Ji, Xiao, Wang, Jiang, Ma, Zhang, Gong, & Guo, 2017).
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S2/c1-19-8-4-2-5-9-11(8)15-14(22-9)16-13-18-17-12(20-13)10-6-3-7-21-10/h2-7H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTBEVQYIUETPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2447114.png)


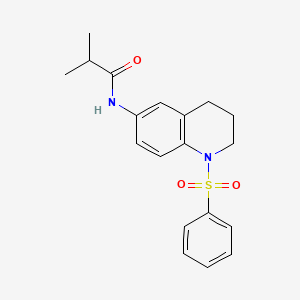
![5-{[(3-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B2447119.png)
